Faropenem Impurity 13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

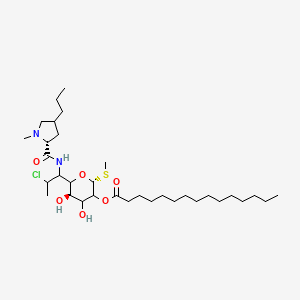

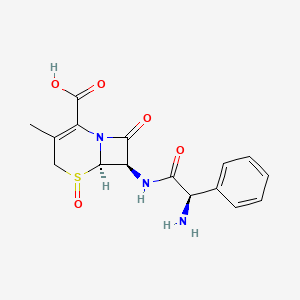

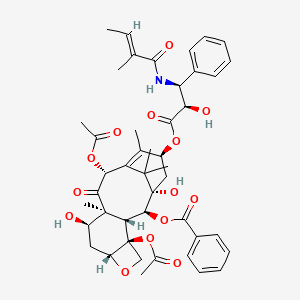

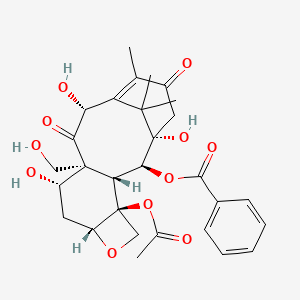

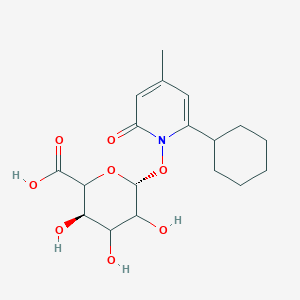

Faropenem Impurity 13 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . The impurities of Faropenem are useful in pharmaceutical research, product development, quality control (QC), method validation, and stability studies .

Applications De Recherche Scientifique

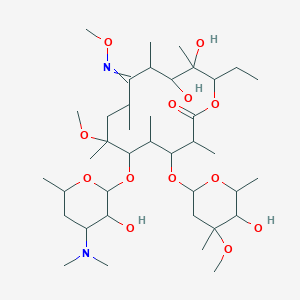

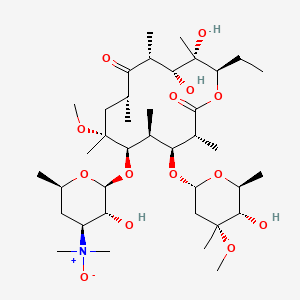

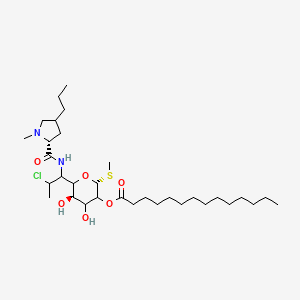

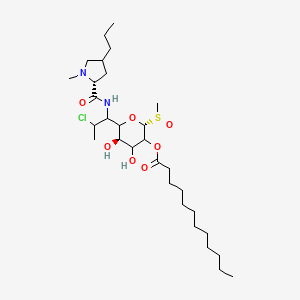

Overview of Faropenem and its Impurities

Faropenem, a penem antibiotic, has been extensively studied for its in vitro activity against various pathogens and its efficacy in treating community-acquired infections. The literature addresses the chemical properties, pharmacokinetics, and clinical applications of Faropenem and its medoxomil variant. The impurity profiles of pharmaceutical substances, including Faropenem, are critical for ensuring drug safety, efficacy, and stability. Impurities can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. Understanding and controlling these impurities are essential for regulatory compliance and patient safety (Gettig, Crank, & Philbrick, 2008), (Gettig, Crank, & Philbrick, 2008), (Prathap, Dey, Rao, Sundarrajan, & Hussain, 2013).

Impurity Profiling and Analysis

Impurity profiling is crucial for pharmaceuticals, especially for new drug substances. Techniques like spectroscopic and chromatographic methods are employed for identifying and characterizing impurities in pharmaceuticals. This profiling helps in altering reaction conditions to reduce impurity levels to acceptable standards. Analytical method development and validation play a significant role in drug discovery and development phases, ensuring that impurities are accurately identified and quantified (Deshpande, Bhalerao, & Pabale, 2022), (Prathap, Dey, Rao, Sundarrajan, & Hussain, 2013).

High-Pressure CO2 Impurities and Analytical Challenges

The paper by Pham and Rusli (2016) reviews experimental and modeling developments for depressurization, release, and dispersion of CO2 from high-pressurized pipelines. It highlights the absence of experimental investigation on the impacts of toxic impurities (e.g., H2S, SO2) on the release and dispersion of CO2 mixtures. This research is relevant for understanding the behavior and impact of impurities in high-pressure environments and the challenges in analytical methodology development for trace determination of such impurities (Pham & Rusli, 2016).

Challenges in Impurity Analysis and Control

The review by Elder, Teasdale, and Lipczynski (2008) sheds light on the challenges in analyzing and controlling potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs), specifically alkyl esters of alkyl and aryl sulfonic acids. This review emphasizes the evolution of analytical methodologies and the significant challenges in developing robust methods capable of trace determination of sulfonate esters (Elder, Teasdale, & Lipczynski, 2008).

Propriétés

Numéro CAS |

613670-77-2 |

|---|---|

Nom du produit |

Faropenem Impurity 13 |

Formule moléculaire |

C8H9NO3S |

Poids moléculaire |

199.23 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

5-[(2R)-tetrahydro-2-furanyl]- 4-Thiazolecarboxylic acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)